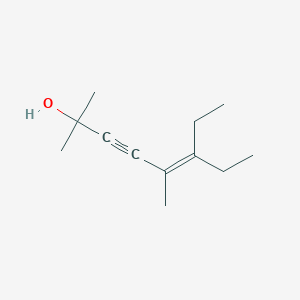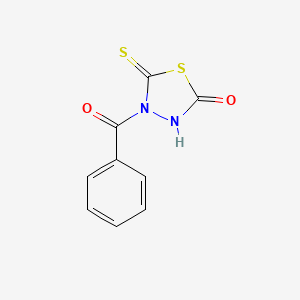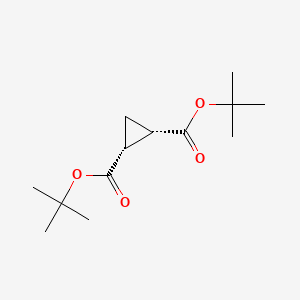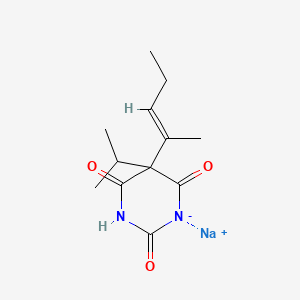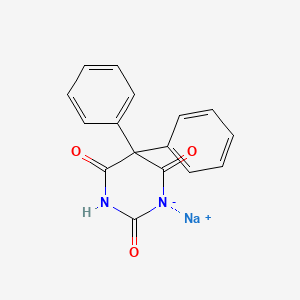
Barbituric acid, 5,5-diphenyl-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Diphenyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione: is a synthetic organic compound that belongs to the class of pyrimidinediones These compounds are characterized by a pyrimidine ring with two keto groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diphenyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of urea with a diketone, such as benzil.
Introduction of Diphenyl Groups: The diphenyl groups can be introduced via a Friedel-Crafts acylation reaction.
Sodiooxy Substitution: The sodiooxy group is introduced by treating the compound with sodium hydroxide under controlled conditions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sodiooxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidinediones.
Scientific Research Applications
Chemistry: : Used as a precursor in the synthesis of more complex organic molecules. Biology Medicine : Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors. Industry : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Diphenyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenyl groups may enhance its binding affinity, while the sodiooxy group can influence its solubility and reactivity. The compound may act by inhibiting or activating specific pathways, depending on its structure and the target.
Comparison with Similar Compounds
Similar Compounds
5,5-Diphenyl-2-hydroxy-4,6(1H,5H)-pyrimidinedione: Similar structure but with a hydroxy group instead of a sodiooxy group.
5,5-Diphenyl-2-chloro-4,6(1H,5H)-pyrimidinedione: Contains a chloro group instead of a sodiooxy group.
Uniqueness
The presence of the sodiooxy group in 5,5-Diphenyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione makes it unique in terms of its reactivity and potential applications. This group can influence the compound’s solubility, stability, and interaction with other molecules, setting it apart from similar compounds.
Properties
CAS No. |
64038-07-9 |
|---|---|
Molecular Formula |
C16H11N2NaO3 |
Molecular Weight |
302.26 g/mol |
IUPAC Name |
sodium;5,5-diphenylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C16H12N2O3.Na/c19-13-16(11-7-3-1-4-8-11,12-9-5-2-6-10-12)14(20)18-15(21)17-13;/h1-10H,(H2,17,18,19,20,21);/q;+1/p-1 |
InChI Key |
DALJCFUPKQGBLK-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)[N-]C2=O)C3=CC=CC=C3.[Na+] |
Related CAS |
21914-07-8 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


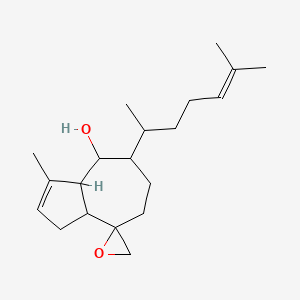

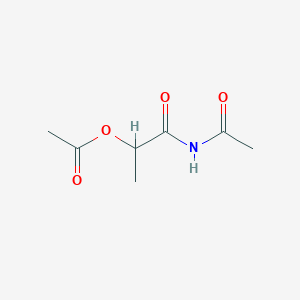

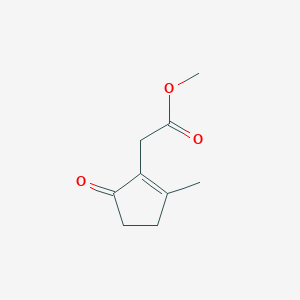

![2-Diazonio-1-(3,3-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)ethen-1-olate](/img/structure/B14505404.png)
![Trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane](/img/structure/B14505411.png)

![1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol](/img/structure/B14505419.png)
